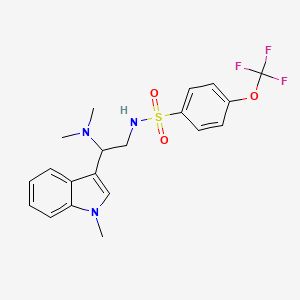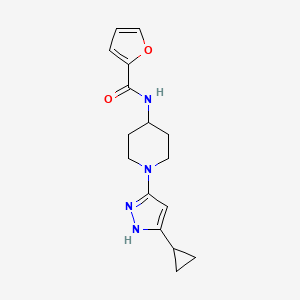
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2,4-diaminoquinazoline derivatives were designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors . All compounds showed significant inhibitory activity against PAK4 .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring attached to a carboxamido substituent . The average weight of the molecule is 227.2618 and the monoisotopic weight is 227.105862053 . The chemical formula of the compound is C13H13N3O .Wissenschaftliche Forschungsanwendungen
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Research by Patel (2020) focuses on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, notably those related to Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. These compounds exhibit significant antimicrobial activity against human pathogenic bacteria. This study highlights the importance of furan-containing compounds in developing new antimicrobial agents (Patel, 2020).
Structure-Activity Relationships of Pyrazole Derivatives
Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This study provides insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which includes a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent on the pyrazole ring. Such information is crucial for designing compounds targeting cannabinoid receptors (Lan et al., 1999).
PET Imaging of Microglia
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which can be used as a noninvasive tool for imaging of reactive microglia and disease-associated microglia. This compound, closely related structurally to N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide, demonstrates the potential of furan-containing compounds in neuroinflammation research and therapy (Horti et al., 2019).
Antimicrobial and Anticancer Activities
Zaki, Al-Gendey, and Abdelhamid (2018) explored the synthesis, antimicrobial, and anticancer activities of several heterocyclic compounds starting from chalcones, including those related to furan-2-carboxamide structures. This study exemplifies the broad spectrum of biological activities that furan-containing compounds can exhibit, making them valuable in pharmaceutical development (Zaki, Al-Gendey, & Abdelhamid, 2018).
Synthesis and SAR of Urotensin-II Receptor Antagonists
Lim et al. (2019) reported on the synthesis and biological evaluation of 5-arylfuran-2-carboxamide derivatives as potential urotensin-II receptor antagonists. This study showcases the application of furan-containing compounds in the search for new treatments targeting cardiovascular diseases (Lim et al., 2019).
Wirkmechanismus
Target of Action
The primary target of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide is the p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays a critical role in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
This compound interacts with PAK4, inhibiting its activity . This inhibition occurs as the compound occupies the hydrophobic cavity of the P-loop pocket of PAK4 .
Biochemical Pathways
The inhibition of PAK4 by this compound affects several biochemical pathways. These include pathways related to cell growth, apoptosis, and cytoskeleton functions . The downstream effects of these pathway alterations contribute to the compound’s overall biological activity.
Result of Action
The result of the action of this compound is the inhibition of PAK4 activity. This inhibition leads to significant antiproliferative activity against certain cell lines, such as the A549 cell line . It also results in the inhibition of cell cycle distribution, migration, and invasion of these cells .
Eigenschaften
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(14-2-1-9-22-14)17-12-5-7-20(8-6-12)15-10-13(18-19-15)11-3-4-11/h1-2,9-12H,3-8H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSSDARJLNGYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)

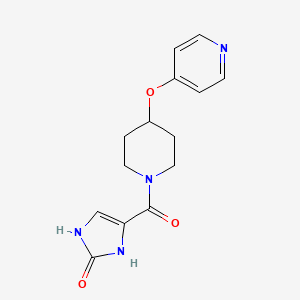
![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)
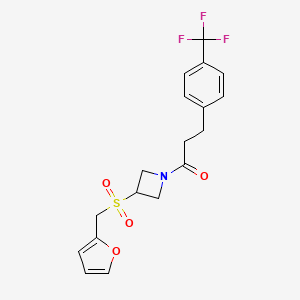
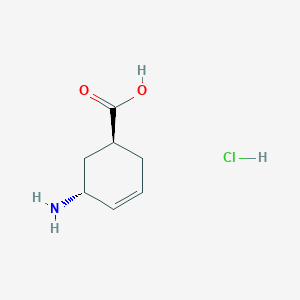
![N-[[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]prop-2-enamide](/img/structure/B2971183.png)
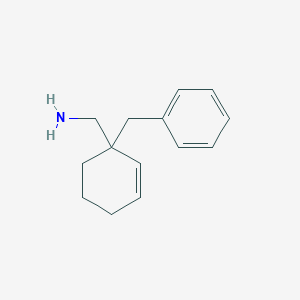
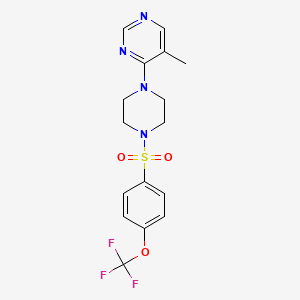
![2-Methylsulfanyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2971191.png)
![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)
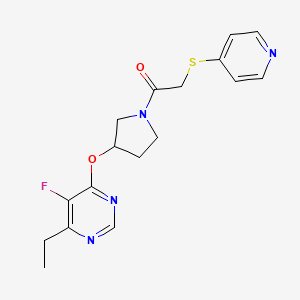
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)
